- Highly efficient and selective hydrogenation of quinolines at room temperature over Ru@NC-500 catalystMolecular Catalysis, 2022, 526,,
Cas no 91-61-2 (6-Methyl-1,2,3,4-tetrahydroquinoline)

6-Methyl-1,2,3,4-tetrahydroquinoline Propriedades químicas e físicas
Nomes e Identificadores
-
- 1,2,3,4-Tetrahydro-6-methylquinoline
- 6-Methyl-1,2,3,4-tetrahydroquinoline
- Civettal
- Quinoline, 1,2,3,4-tetrahydro-6-methyl-
- Quinoline, tetrahydro-6-methyl-
- XOKMRXSMOHCNIX-UHFFFAOYSA-N
- 0I67838Y8K
- 6-methyl-1,2,3,4-tetrahydro-quinoline
- p-Methyltetrahydroquinoline
- DSSTox_CID_27444
- DSSTox_RID_82351
- DSSTox_GSID_47444
- XOKMRXSMOHCNIX-UHFFFAOYSA-
- NSC65606
- Tox
- 1,2,3,4-Tetrahydro-6-methylquinoline (ACI)
- 6-Methyltetrahydroquinoline
- NSC 65606
-
- MDL: MFCD00023887
- Inchi: 1S/C10H13N/c1-8-4-5-10-9(7-8)3-2-6-11-10/h4-5,7,11H,2-3,6H2,1H3
- Chave InChI: XOKMRXSMOHCNIX-UHFFFAOYSA-N
- SMILES: C1C(C)=CC2=C(NCCC2)C=1
- BRN: 122515
Propriedades Computadas
- Massa Exacta: 147.10500
- Massa monoisotópica: 147.105
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 11
- Contagem de Ligações Rotativas: 0
- Complexidade: 133
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.7
- Superfície polar topológica: 12
- Carga de Superfície: 0
- Contagem de Tautomeros: nothing
Propriedades Experimentais
- Densidade: 0.99g/cm3
- Ponto de Fusão: 36-38°C
- Ponto de ebulição: 262-263°C 712mm
- Ponto de Flash: 262-263°C/712mm
- Índice de Refracção: 1.539
- Coeficiente de partição da água: Insoluble in water.
- PSA: 12.03000
- LogP: 2.49110
6-Methyl-1,2,3,4-tetrahydroquinoline Informações de segurança
-
Símbolo:
- Pedir:warning
- Declaração de perigo: H315-H319
- Declaração de Advertência: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Código da categoria de perigo: 20/21/22
- Instrução de Segurança: S26-S36/37/39
- Frases de Risco:R20/21/22
- TSCA:Yes
6-Methyl-1,2,3,4-tetrahydroquinoline Dados aduaneiros
- CÓDIGO SH:2933499090
- Dados aduaneiros:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Methyl-1,2,3,4-tetrahydroquinoline Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-21231-5.0g |
6-methyl-1,2,3,4-tetrahydroquinoline |
91-61-2 | 95% | 5g |
$145.0 | 2023-05-02 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15245-50g |
6-Methyl-1,2,3,4-tetrahydroquinoline, 98% |
91-61-2 | 98% | 50g |
¥5689.00 | 2023-02-14 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M1302-5g |
6-Methyl-1,2,3,4-tetrahydroquinoline |
91-61-2 | 97.0%(GC) | 5g |
¥425.0 | 2023-09-02 | |
Life Chemicals | F2190-0535-10g |
"6-Methyl-1,2,3,4-tetrahydroquinoline" |
91-61-2 | 95%+ | 10g |
$84.0 | 2023-11-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-278533-10g |
6-Methyl-1,2,3,4-tetrahydroquinoline, |
91-61-2 | 10g |
¥812.00 | 2023-09-05 | ||
Life Chemicals | F2190-0535-5g |
"6-Methyl-1,2,3,4-tetrahydroquinoline" |
91-61-2 | 95%+ | 5g |
$60.0 | 2023-11-21 | |
Chemenu | CM144672-25g |
6-Methyl-1,2,3,4-tetrahydroquinoline |
91-61-2 | 98% | 25g |
$215 | 2021-08-05 | |
Apollo Scientific | OR925199-5g |
6-Methyl-1,2,3,4-tetrahydroquinoline |
91-61-2 | 98% | 5g |
£86.00 | 2025-02-21 | |
Enamine | EN300-21231-25.0g |
6-methyl-1,2,3,4-tetrahydroquinoline |
91-61-2 | 95% | 25g |
$455.0 | 2023-05-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M1302-5g |
6-Methyl-1,2,3,4-tetrahydroquinoline |
91-61-2 | 97.0%(GC) | 5g |
¥425.0 | 2022-06-10 |
6-Methyl-1,2,3,4-tetrahydroquinoline Método de produção
Método de produção 1
Método de produção 2
- Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic CompoundsCatalysts, 2023, 13(4),,
Método de produção 3
- Ni0/Niδ+ Synergistic Catalysis on a Nanosized Ni Surface for Simultaneous Formation of C-C and C-N BondsACS Catalysis, 2019, 9(12), 11438-11446,
Método de produção 4
Método de produção 5
- Graphitic phosphorus coordinated single Fe atoms for hydrogenative transformationsNature Communications, 2020, 11(1),,
Método de produção 6
- Metal-Free Hydrogen Atom Transfer from Water: Expeditious Hydrogenation of N-Heterocycles Mediated by Diboronic AcidChemistry - A European Journal, 2016, 22(48), 17151-17155,
Método de produção 7
- Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalystNature Communications, 2022, 13(1),,
Método de produção 8
- Silicon-Enriched Nickel Nanoparticles for Hydrogenation of N-Heterocycles in Aqueous MediaACS Applied Nano Materials, 2022, 5(4), 5625-5630,
Método de produção 9
- Cobalt Encapsulated in N-Doped Graphene Layers: An Efficient and Stable Catalyst for Hydrogenation of Quinoline CompoundsACS Catalysis, 2016, 6(9), 5816-5822,
Método de produção 10
- Highly efficient hydrogenation and dehydrogenation of N-Heteroarenes catalyzed by mesoporous graphitic carbon nitride supported CoPd alloy nanoparticlesTetrahedron, 2022, 114,,
Método de produção 11
- Solvent dependent regioselective hydrogenation of substituted quinolinesSynlett, 2004, (15), 2827-2829,
Método de produção 12
- Dehydrogenative and Redox-Neutral N-Heterocyclization of Aminoalcohols Catalyzed by Manganese Pincer ComplexesOrganometallics, 2022, 41(14), 1743-1747,
Método de produção 13
- Cobalt stearate-aluminum alkyl-catalyzed hydrogenation of substituted quinolines, isoquinoline and naphthaleneJournal of Molecular Catalysis, 1988, 48(2-3), 277-83,
Método de produção 14
- Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt CatalystSynthesis, 2022, 54(3), 629-642,
Método de produção 15
- Unsymmetrically N, S-coordinated single-atom cobalt with electron redistribution for catalytic hydrogenation of quinolinesJournal of Catalysis, 2022, 414, 101-108,
Método de produção 16
- Homogeneous Catalytic System for Reversible Dehydrogenation-Hydrogenation Reactions of Nitrogen Heterocycles with Reversible Interconversion of Catalytic SpeciesJournal of the American Chemical Society, 2009, 131(24), 8410-8412,
Método de produção 17
- Regiospecific hydrogenation of quinolines and indoles in the heterocyclic ringJournal of Heterocyclic Chemistry, 1987, 24(5), 1477-83,
Método de produção 18
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
- Water-soluble and reusable Ru-NHC catalyst for aqueous-phase transfer hydrogenation of quinolines with formic acidDalton Transactions, 2022, 51(21), 8258-8265,
Método de produção 19
- A Highly Active Cobalt Catalyst for the General and Selective Hydrogenation of Aromatic HeterocyclesChemistry - A European Journal, 2023, 29(30),,
Método de produção 20
- Reversible aerobic oxidative dehydrogenation/hydrogenation of N-heterocycles over AlN supported redox cobalt catalystsMolecular Catalysis, 2020, 496,,
Método de produção 21
- Heterogeneous nickel-catalysed reversible, acceptorless dehydrogenation of N-heterocycles for hydrogen storageChemical Communications (Cambridge, 2019, 55(34), 4969-4972,
Método de produção 22
- Intimate ruthenium-platinum nanoalloys supported on carbon catalyze the hydrogenation and one-pot hydrogenation-coupling reaction of oxidized amino derivativesCatalysis Science & Technology, 2023, 13(8), 2508-2516,
Método de produção 23
- Catalytic Hydrogenation of Substituted Quinolines on Co-Graphene CompositesEuropean Journal of Organic Chemistry, 2021, 2021(47), 6616-6625,
Método de produção 24
- Ordered Porous Nitrogen-Doped Carbon Matrix with Atomically Dispersed Cobalt Sites as an Efficient Catalyst for Dehydrogenation and Transfer Hydrogenation of N-HeterocyclesAngewandte Chemie, 2018, 57(35), 11262-11266,
Método de produção 25
- General and Chemoselective Copper Oxide Catalysts for Hydrogenation ReactionsACS Catalysis, 2019, 9(5), 4302-4307,
Método de produção 26
- "Naked" Iridium(IV) Oxide Nanoparticles as Expedient and Robust Catalysts for Hydrogenation of Nitrogen Heterocycles: Remarkable Vicinal Substitution Effect and RecyclabilityAdvanced Synthesis & Catalysis, 2017, 359(6), 933-940,
6-Methyl-1,2,3,4-tetrahydroquinoline Raw materials
6-Methyl-1,2,3,4-tetrahydroquinoline Preparation Products
6-Methyl-1,2,3,4-tetrahydroquinoline Literatura Relacionada
-
2. Recent advances in the synthesis of N-heteroarenes via catalytic dehydrogenation of N-heterocyclesAtanu Bera,Sourajit Bera,Debasis Banerjee Chem. Commun. 2021 57 13042
-
Dipanjan Bhattacharyya,Sekhar Nandi,Priyanka Adhikari,Bikash Kumar Sarmah,Monuranjan Konwar,Animesh Das Org. Biomol. Chem. 2020 18 1214
-
Belén Abarca,Rosa Adam,Rafael Ballesteros Org. Biomol. Chem. 2012 10 1826
91-61-2 (6-Methyl-1,2,3,4-tetrahydroquinoline) Produtos relacionados
- 635-46-1(1,2,3,4-Tetrahydroquinoline)
- 479-59-4(Julolidine)
- 1421458-72-1(1-{1-(dimethylsulfamoyl)amino-3-(3-fluorophenyl)propan-2-yl}imidazolidin-2-one)
- 2551029-50-4(4,4,5,5-Tetramethyl-2-(pentan-2-yl)-1,3,2-dioxaborolane)
- 83670-46-6(O-(3-bromophenyl)methylhydroxylamine)
- 52840-15-0(Methyl Desoxycholate-d5)
- 1622173-47-0(4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole)
- 2229660-38-0(3-(4,4-difluorocyclohexyl)prop-2-enal)
- 2098016-50-1((1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol)
- 2229241-55-6(3-(but-3-yn-1-yl)-1H-pyrrolo2,3-bpyridine)
